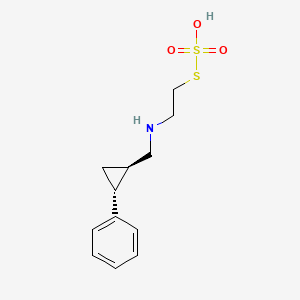
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate: is a complex organic compound that features a cyclopropyl group, an aminoethyl group, and a thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the formation of the cyclopropyl group. This can be achieved through a cyclopropanation reaction, where a phenyl group is introduced to form the 2-phenylcyclopropyl moiety. The aminoethyl group is then attached via a nucleophilic substitution reaction. Finally, the thiosulfate group is introduced through a reaction with a suitable thiosulfate reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl derivatives.
Scientific Research Applications
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can interact with hydrophobic pockets, while the aminoethyl and thiosulfate groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Phenylcyclopropylamine: Shares the cyclopropyl and phenyl groups but lacks the thiosulfate group.
Aminoethyl thiosulfate: Contains the aminoethyl and thiosulfate groups but lacks the cyclopropyl and phenyl groups.
Cyclopropylmethylamine: Contains the cyclopropyl and amino groups but lacks the phenyl and thiosulfate groups.
Uniqueness: S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate is unique due to the combination of its structural features, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
CAS No. |
78128-72-0 |
|---|---|
Molecular Formula |
C12H17NO3S2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
[(1R,2R)-2-[(2-sulfosulfanylethylamino)methyl]cyclopropyl]benzene |
InChI |
InChI=1S/C12H17NO3S2/c14-18(15,16)17-7-6-13-9-11-8-12(11)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,14,15,16)/t11-,12-/m0/s1 |
InChI Key |
OIZXEQZVPGEQNG-RYUDHWBXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CNCCSS(=O)(=O)O |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
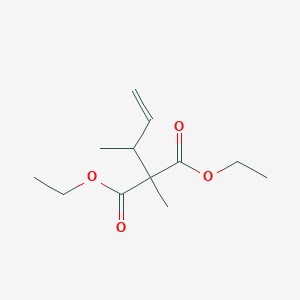
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)



![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

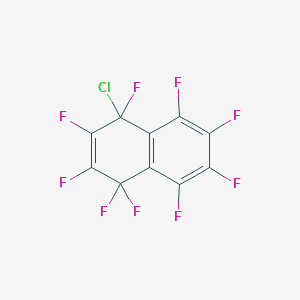
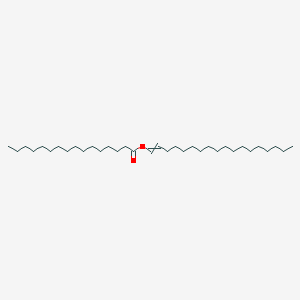
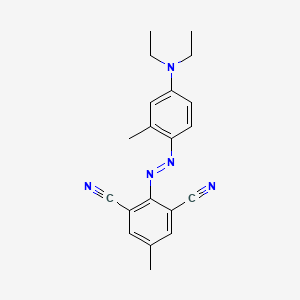
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
